Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Mechanism of Action
Target of Action
Compounds with similar structures have been evaluated for their antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
Similar compounds have been shown to affect cell cycle progression and induce apoptosis , which are critical pathways in cancer biology.
Result of Action
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
Cellular Effects
Related compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzo[d][1,3]dioxole moiety: This step often involves a coupling reaction using a benzo[d][1,3]dioxole derivative.
Amination and esterification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the amino group or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor activities. It has shown growth inhibition properties against various cancer cell lines.
Biological Studies: The compound’s ability to induce apoptosis and cell cycle arrest makes it a valuable tool for studying cellular mechanisms.
Chemical Research: Its unique structure allows for exploration in synthetic chemistry, particularly in the development of new organic reactions and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share a similar benzo[d][1,3]dioxole moiety and have been studied for their antitumor activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole structure and have shown anticancer properties.
Uniqueness
Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and ester functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-amino-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-8-12(21-14(16)13(8)15(17)18-2)6-9-3-4-10-11(5-9)20-7-19-10/h3-5H,6-7,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYNICJAKYPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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